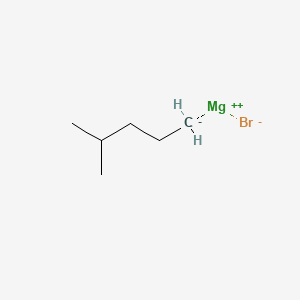

Magnesium, bromo(4-methylpentyl)-

Description

The exact mass of the compound 4-Methylpentylmagnesium bromide, 0.50 M in THF is 188.00510 g/mol and the complexity rating of the compound is 29.7. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Magnesium, bromo(4-methylpentyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Magnesium, bromo(4-methylpentyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;2-methylpentane;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13.BrH.Mg/c1-4-5-6(2)3;;/h6H,1,4-5H2,2-3H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZDFGMAKNIPSQZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC[CH2-].[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of bromo(4-methylpentyl)magnesium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of bromo(4-methylpentyl)magnesium, a Grignard reagent valuable in organic synthesis for the introduction of the 4-methylpentyl group. This document outlines the fundamental principles, a detailed experimental protocol, and relevant quantitative data.

Core Principles of Grignard Reagent Formation

The synthesis of bromo(4-methylpentyl)magnesium, also known as isohexylmagnesium bromide, follows the general mechanism of Grignard reagent formation. This involves the reaction of an organohalide, in this case, 1-bromo-4-methylpentane, with magnesium metal in an anhydrous ether solvent. The magnesium inserts into the carbon-bromine bond, reversing the polarity of the carbon atom from electrophilic to nucleophilic.[1] This "umpolung" makes the resulting organometallic compound a potent nucleophile and a strong base.[1]

The reaction is highly sensitive to moisture and protic solvents, which will protonate the Grignard reagent to form the corresponding alkane.[2] Therefore, all glassware must be scrupulously dried, and anhydrous solvents must be used.[3] The magnesium metal is often covered with a passivating layer of magnesium oxide, which can inhibit the reaction.[1] Activation of the magnesium surface is crucial and can be achieved by methods such as crushing the magnesium turnings, or using chemical initiators like iodine or 1,2-dibromoethane.[1][3]

Experimental Protocol

The following is a representative experimental protocol for the synthesis of bromo(4-methylpentyl)magnesium. The quantities can be scaled as needed.

Materials:

-

Magnesium turnings

-

1-bromo-4-methylpentane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal or 1,2-dibromoethane (as initiator)

-

Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

-

Syringes and needles

Procedure:

-

Apparatus Setup and Preparation: All glassware must be oven-dried and assembled hot under a stream of inert gas to exclude atmospheric moisture. A reflux condenser and a pressure-equalizing dropping funnel are fitted to a three-necked round-bottom flask equipped with a magnetic stir bar. The apparatus is maintained under a positive pressure of nitrogen or argon.

-

Initiation of the Reaction: Magnesium turnings (1.1 equivalents) are placed in the reaction flask. A small crystal of iodine or a few drops of 1,2-dibromoethane are added to activate the magnesium surface.[1] The flask is gently warmed with a heat gun.

-

Formation of the Grignard Reagent: A solution of 1-bromo-4-methylpentane (1.0 equivalent) in anhydrous diethyl ether or THF is prepared in the dropping funnel. A small portion of this solution is added to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed. If the reaction does not start, gentle heating may be applied. Once initiated, the remaining 1-bromo-4-methylpentane solution is added dropwise at a rate that maintains a gentle reflux.[4]

-

Completion and Use: After the addition is complete, the reaction mixture is typically stirred at room temperature or gentle reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting grey to brownish solution of bromo(4-methylpentyl)magnesium is then ready for use in subsequent reactions. Due to their reactivity, Grignard reagents are almost always used in situ.[5]

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of a Grignard reagent like bromo(4-methylpentyl)magnesium. Actual yields may vary depending on the purity of reagents and the reaction conditions.

| Parameter | Value | Reference |

| Reactants | ||

| 1-bromo-4-methylpentane | 1.0 equivalent | [4] |

| Magnesium Turnings | 1.1 - 1.2 equivalents | [4] |

| Solvent | ||

| Anhydrous Diethyl Ether or THF | 3-5 mL per gram of alkyl bromide | [5] |

| Reaction Conditions | ||

| Temperature | Reflux temperature of the solvent | [4] |

| Reaction Time | 1 - 3 hours | [4] |

| Yield | ||

| Typical Yield | 80 - 95% (determined by titration or subsequent reaction) | [6] |

Visualizations

Reaction Pathway

Caption: Synthesis of bromo(4-methylpentyl)magnesium.

Experimental Workflow

References

An In-depth Technical Guide to the Structure and Bonding of Bromo(4-methylpentyl)magnesium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure and bonding of bromo(4-methylpentyl)magnesium, a Grignard reagent with applications in organic synthesis. While specific experimental data for this particular compound is limited in publicly accessible literature, this document extrapolates from the well-established principles of Grignard reagent chemistry, supported by spectroscopic and crystallographic studies of analogous compounds, to present a detailed understanding of its structural and bonding characteristics.

Introduction to Bromo(4-methylpentyl)magnesium

Bromo(4-methylpentyl)magnesium is an organomagnesium halide, commonly known as a Grignard reagent. Its chemical formula is C₆H₁₃BrMg, and it is typically prepared by the reaction of 1-bromo-4-methylpentane with magnesium metal in an ethereal solvent.[1][2] Like all Grignard reagents, it is a powerful nucleophile and a strong base, making it a versatile tool in the formation of carbon-carbon bonds in synthetic organic chemistry.

Structure and Bonding

The structure of Grignard reagents in solution is more complex than the simple monomeric formula RMgX suggests. It is governed by the Schlenk equilibrium, a dynamic equilibrium between the alkylmagnesium halide and its corresponding dialkylmagnesium and magnesium dihalide species.[3][4][5]

The Schlenk Equilibrium

In solution, bromo(4-methylpentyl)magnesium exists as a mixture of several species in equilibrium. The position of this equilibrium is influenced by factors such as the solvent, concentration, and temperature.[3][4][5] The primary equilibrium is between the monomeric form and a dimeric form, where two magnesium atoms are bridged by two bromine atoms. Furthermore, a redistribution reaction leads to the formation of bis(4-methylpentyl)magnesium and magnesium bromide.

Caption: The Schlenk Equilibrium for Bromo(4-methylpentyl)magnesium.

Bonding Characteristics

The bonding in Grignard reagents is highly polar, with a significant ionic character to the carbon-magnesium bond. The magnesium atom is typically coordinated to the bromine atom and the carbon atom of the 4-methylpentyl group. In ethereal solvents like diethyl ether or tetrahydrofuran (THF), the magnesium center is further coordinated by two solvent molecules, resulting in a tetrahedral geometry around the magnesium atom.[4][5][6]

While specific bond lengths and angles for bromo(4-methylpentyl)magnesium have not been reported, data from related alkylmagnesium bromides can provide reasonable estimates.

| Bond | Typical Bond Length (Å) | Notes |

| C-Mg | 2.1 - 2.2 | The length of the carbon-magnesium bond can vary depending on the hybridization of the carbon atom and the coordination environment of the magnesium. |

| Mg-Br | 2.4 - 2.5 | The magnesium-bromine bond length is also influenced by the solvent and the presence of bridging interactions in dimeric or oligomeric structures. |

| Mg-O (solvent) | ~2.0 | The coordination of ether molecules to the magnesium center is a key feature of Grignard reagents in solution, stabilizing the monomeric species.[4][5] |

Table 1: Typical bond lengths in alkylmagnesium bromide etherates based on crystallographic data of analogous compounds.

Experimental Protocols

Synthesis of Bromo(4-methylpentyl)magnesium

The following is a general procedure for the synthesis of a Grignard reagent, which can be adapted for bromo(4-methylpentyl)magnesium. All glassware should be rigorously dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Materials:

-

Magnesium turnings

-

1-bromo-4-methylpentane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

Procedure:

-

Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add a small crystal of iodine to the flask. The iodine will react with the magnesium surface, activating it.[2]

-

Add a small portion of anhydrous ether or THF to the flask.

-

Dissolve 1-bromo-4-methylpentane in anhydrous ether or THF in the dropping funnel.

-

Add a small amount of the 1-bromo-4-methylpentane solution to the magnesium suspension. An exothermic reaction should initiate, as evidenced by the disappearance of the iodine color and the onset of reflux.[2]

-

Once the reaction has started, add the remaining 1-bromo-4-methylpentane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.

-

The resulting greyish solution is the Grignard reagent, bromo(4-methylpentyl)magnesium, which can be used in subsequent reactions.

Caption: General workflow for the synthesis of bromo(4-methylpentyl)magnesium.

Characterization Techniques

The structure of bromo(4-methylpentyl)magnesium in solution can be investigated using a variety of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing Grignard reagents.[7][8][9] The chemical shifts of the protons and carbons near the magnesium atom are significantly different from those in the parent alkyl halide. However, the dynamic nature of the Schlenk equilibrium can lead to complex or time-averaged spectra.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including precise bond lengths and angles.[6][10] However, obtaining suitable crystals of Grignard reagents can be challenging due to their high reactivity and tendency to exist as complex mixtures in solution. For bromo(4-methylpentyl)magnesium, this would involve isolating a solid etherate complex.

Computational Insights

In the absence of direct experimental data, computational chemistry provides a valuable means to predict the structure and properties of bromo(4-methylpentyl)magnesium. Density functional theory (DFT) calculations can be used to model the geometry, bond energies, and spectroscopic properties of the various species involved in the Schlenk equilibrium.[11][12][13][14][15] Such studies on analogous Grignard reagents have provided significant insights into their reactivity and the role of the solvent in the reaction mechanism.

Conclusion

References

- 1. Magnesium, bromo(4-methylpentyl)- | C6H13BrMg | CID 11106135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. fiveable.me [fiveable.me]

- 4. CavacoPedia @ Cavac's Stuff [cavac.at]

- 5. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. A computational study on addition of Grignard reagents to carbonyl compounds. | Semantic Scholar [semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Theoretical studies on Grignard reagent formation: radical mechanism versus non-radical mechanism - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. A computational study on addition of Grignard reagents to carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 4-methylpentylmagnesium bromide

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-methylpentylmagnesium bromide, a Grignard reagent of significant interest in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Core Properties

4-Methylpentylmagnesium bromide is an organometallic compound with the chemical formula C₆H₁₃BrMg. As a Grignard reagent, it is a powerful nucleophile and a strong base, making it a versatile tool for the formation of carbon-carbon bonds.[1][2][3] It is typically not isolated as a pure substance but is prepared and used as a solution in an ethereal solvent, most commonly diethyl ether or tetrahydrofuran (THF).[1][4]

Physical Properties

Quantitative data for the isolated solid 4-methylpentylmagnesium bromide is scarce due to its reactive nature and typical in-situ preparation and use. However, some properties can be calculated or are available for its solutions.

| Property | Value | Source/Method |

| Molecular Formula | C₆H₁₃BrMg | - |

| Molecular Weight | 189.37 g/mol | Calculated |

| Appearance in Solution | Typically a grayish-white to light brown clear solution or suspension. | [5] |

| Solubility | Soluble in ethereal solvents (e.g., diethyl ether, THF). Reacts violently with water and protic solvents.[1][6][7] | General Knowledge |

Chemical Properties

The chemical behavior of 4-methylpentylmagnesium bromide is characteristic of Grignard reagents. The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and basic.[1][4]

| Property | Description |

| Nucleophilicity | The 4-methylpentyl group acts as a strong nucleophile, readily attacking electrophilic carbon centers. This is the basis for its utility in forming new carbon-carbon bonds.[2][3] |

| Basicity | It is a strong base and will react with any protic solvent or substrate, such as water, alcohols, amines, and carboxylic acids, to form the corresponding alkane (2-methylpentane).[1][6] This necessitates the use of anhydrous conditions during its preparation and reaction.[1] |

| Reactivity with Air | 4-Methylpentylmagnesium bromide is sensitive to oxygen and will be oxidized. Therefore, it must be handled under an inert atmosphere (e.g., nitrogen or argon).[1] |

| Schlenk Equilibrium | In solution, Grignard reagents exist in equilibrium with the corresponding dialkylmagnesium compound (di(4-methylpentyl)magnesium) and magnesium bromide. This is known as the Schlenk equilibrium.[4][5] |

Synthesis and Handling

Experimental Protocol: Synthesis of 4-Methylpentylmagnesium Bromide

Objective: To prepare a solution of 4-methylpentylmagnesium bromide in anhydrous diethyl ether.

Materials:

-

Magnesium turnings

-

1-bromo-4-methylpentane

-

Anhydrous diethyl ether

-

Iodine crystal (as an initiator)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Inert gas supply (nitrogen or argon)

Procedure:

-

All glassware must be thoroughly dried in an oven and assembled while hot under a stream of inert gas to ensure anhydrous conditions.

-

Place the magnesium turnings in the three-necked flask.

-

Add a small crystal of iodine to the flask. The iodine helps to activate the magnesium surface.[4]

-

In the dropping funnel, prepare a solution of 1-bromo-4-methylpentane in anhydrous diethyl ether.

-

Add a small portion of the 1-bromo-4-methylpentane solution to the magnesium turnings.

-

The reaction is initiated by gentle heating or sonication. Initiation is indicated by the disappearance of the iodine color and the appearance of cloudiness or bubbling.[8]

-

Once the reaction has started, add the remaining 1-bromo-4-methylpentane solution dropwise from the funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting solution is 4-methylpentylmagnesium bromide.

Visualization of the Synthesis Workflow:

Caption: Workflow for the synthesis of 4-methylpentylmagnesium bromide.

Handling and Safety

4-Methylpentylmagnesium bromide is a hazardous substance and must be handled with appropriate safety precautions.

-

Flammability: It is extremely flammable and may ignite spontaneously in air. It reacts with water to release flammable gases.

-

Corrosivity: It can cause severe skin burns and eye damage.

-

Storage: Store under an inert atmosphere in a tightly sealed container in a cool, dry, and well-ventilated area.[9][10]

Chemical Reactions and Signaling Pathways

4-Methylpentylmagnesium bromide is a key intermediate in many organic reactions. Its primary utility lies in its ability to form new carbon-carbon bonds through nucleophilic addition and substitution reactions.

Reactions with Carbonyl Compounds

A cornerstone of Grignard chemistry is the reaction with carbonyl compounds to produce alcohols.[1][3]

-

Reaction with Formaldehyde: Produces a primary alcohol (5-methyl-1-hexanol).[6]

-

Reaction with Aldehydes: Yields secondary alcohols.

-

Reaction with Ketones: Results in the formation of tertiary alcohols.[6]

-

Reaction with Esters: Two equivalents of the Grignard reagent add to form a tertiary alcohol.[2]

Visualization of the Reaction with Carbonyls:

Caption: Reaction pathways of 4-methylpentylmagnesium bromide with various carbonyl compounds.

Other Important Reactions

Beyond carbonyl compounds, 4-methylpentylmagnesium bromide participates in a variety of other synthetically useful transformations.

-

Reaction with Epoxides: Nucleophilic attack on the less substituted carbon of the epoxide ring leads to the formation of an alcohol after an acidic workup.[2]

-

Reaction with Carbon Dioxide: Forms a carboxylate salt, which upon protonation yields a carboxylic acid (5-methylhexanoic acid).[2]

-

Reaction with Nitriles: Produces an imine intermediate, which can be hydrolyzed to a ketone.

Conclusion

4-Methylpentylmagnesium bromide is a valuable Grignard reagent with broad applications in organic synthesis. Its high reactivity as a nucleophile and a base allows for the efficient construction of complex organic molecules. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective use in research and development. The experimental protocols and reaction pathways detailed in this guide provide a solid foundation for scientists and professionals working with this versatile organometallic compound.

References

- 1. Grignard Reagent - GeeksforGeeks [geeksforgeeks.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Grignard Reagents : Definition, Preparation, Chemical Properties [allen.in]

- 4. Grignard reagent - Wikipedia [en.wikipedia.org]

- 5. Pentylmagnesium Bromide 693-25-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. adichemistry.com [adichemistry.com]

- 7. americanelements.com [americanelements.com]

- 8. google.com [google.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

Technical Guide: Bromo(4-methylpentyl)magnesium

For Researchers, Scientists, and Drug Development Professionals

Overview

Bromo(4-methylpentyl)magnesium, a Grignard reagent, is a potent organometallic compound with significant applications in organic synthesis. Its utility lies in its ability to act as a strong nucleophile and a base, enabling the formation of new carbon-carbon bonds. This technical guide provides an in-depth overview of its properties, synthesis, and safe handling, with a focus on its relevance in research and pharmaceutical development.

The CAS Registry Number for bromo(4-methylpentyl)magnesium is 7429-94-9 [1][2][3]. This compound is also known by several synonyms, including 4-methylpentylmagnesium bromide and isohexylmagnesium bromide[4].

Chemical and Physical Properties

The fundamental properties of bromo(4-methylpentyl)magnesium are summarized in the table below. These computed properties are essential for experimental design and reaction stoichiometry calculations.

| Property | Value | Source |

| Molecular Formula | C6H13BrMg | PubChem[4] |

| Molecular Weight | 189.38 g/mol | PubChem[4] |

| IUPAC Name | magnesium;2-methylpentane;bromide | PubChem[4] |

| InChI | InChI=1S/C6H13.BrH.Mg/c1-4-5-6(2)3;;/h6H,1,4-5H2,2-3H3;1H;/q-1;;+2/p-1 | PubChem[4] |

| InChIKey | BZDFGMAKNIPSQZ-UHFFFAOYSA-M | PubChem[4] |

| SMILES | CC(C)CC[CH2-].[Mg+2].[Br-] | PubChem[4] |

Synthesis: Experimental Protocol

The synthesis of bromo(4-methylpentyl)magnesium follows the general procedure for Grignard reagent formation. This involves the reaction of the corresponding alkyl halide with magnesium metal in an anhydrous ethereal solvent.

Objective: To prepare a solution of bromo(4-methylpentyl)magnesium for use in subsequent organic reactions.

Materials:

-

Magnesium turnings

-

1-bromo-4-methylpentane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Nitrogen or Argon gas supply

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Schlenk line or inert atmosphere setup

Procedure:

-

Preparation of Glassware: All glassware must be thoroughly dried in an oven and assembled while hot under a stream of inert gas (nitrogen or argon) to exclude atmospheric moisture.

-

Reaction Setup: Place the magnesium turnings in the three-necked flask. The flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The entire apparatus is maintained under a positive pressure of inert gas.

-

Initiation: Add a small crystal of iodine to the magnesium turnings. The iodine helps to activate the magnesium surface.

-

Addition of Alkyl Halide: A solution of 1-bromo-4-methylpentane in anhydrous ether (or THF) is placed in the dropping funnel. A small amount of this solution is added to the magnesium turnings. The reaction is initiated, which is often indicated by a color change and gentle refluxing of the solvent. If the reaction does not start, gentle heating may be applied.

-

Continuation of Reaction: Once the reaction has initiated, the remaining solution of 1-bromo-4-methylpentane is added dropwise at a rate that maintains a steady reflux.

-

Completion: After the addition is complete, the reaction mixture is typically stirred and heated under reflux for an additional period to ensure all the magnesium has reacted.

-

Storage and Use: The resulting Grignard reagent solution is a grayish, cloudy mixture. It should be used immediately or stored under an inert atmosphere. The concentration of the Grignard reagent can be determined by titration.

Caption: Workflow for the synthesis of bromo(4-methylpentyl)magnesium.

Applications in Research and Drug Development

As a Grignard reagent, bromo(4-methylpentyl)magnesium is a valuable tool in synthetic organic chemistry, particularly in the construction of complex molecules. Its primary role is as a source of the nucleophilic 4-methylpentyl carbanion.

Key Reactions:

-

Reaction with Carbonyls: It readily reacts with aldehydes, ketones, and esters to form secondary, tertiary, and tertiary alcohols, respectively. This is a fundamental transformation in the synthesis of many pharmaceutical intermediates.

-

Nucleophilic Substitution: It can participate in nucleophilic substitution reactions with various electrophiles.

-

Coupling Reactions: In the presence of appropriate catalysts, it can undergo cross-coupling reactions to form new carbon-carbon bonds.

The 4-methylpentyl (isohexyl) group introduced by this reagent can be found in the side chains of various biologically active molecules. Its branched, lipophilic nature can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Caption: Nucleophilic addition of a Grignard reagent to a carbonyl group.

Handling and Safety

Bromo(4-methylpentyl)magnesium is a highly reactive and hazardous substance that requires careful handling in a controlled laboratory environment.

Key Hazards:

-

Flammability: It is typically supplied in a flammable ether solvent. The reagent itself can ignite spontaneously in air.

-

Reactivity with Water: It reacts violently with water and other protic solvents (e.g., alcohols), releasing flammable gases[5][6].

-

Corrosivity: It can cause severe skin burns and eye damage[5][7].

Safe Handling Procedures:

-

Inert Atmosphere: Always handle under an inert atmosphere (nitrogen or argon) to prevent contact with air and moisture[5].

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant lab coats, chemical-resistant gloves, and safety goggles or a face shield[6].

-

Ventilation: Work in a well-ventilated fume hood[5].

-

Fire Safety: Keep away from ignition sources. A Class D fire extinguisher (for combustible metals) should be readily available. Do not use water to extinguish a Grignard reagent fire.

-

Storage: Store in a tightly sealed container under an inert atmosphere, away from heat and moisture[5].

| Hazard Statement | Description |

| H224 | Extremely flammable liquid and vapor[5] |

| H260 | In contact with water releases flammable gases which may ignite spontaneously[5] |

| H314 | Causes severe skin burns and eye damage[5] |

| H336 | May cause drowsiness or dizziness[5] |

| Precautionary Statement | Description |

| P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking[5]. |

| P223 | Do not allow contact with water[5]. |

| P231 + P232 | Handle under inert gas. Protect from moisture[5]. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection[5]. |

| P301 + P330 + P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting[5]. |

| P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P402 + P404 | Store in a dry place. Store in a closed container[5]. |

References

- 1. 7429-94-9(Magnesium, bromo(4-methylpentyl)-) | Kuujia.com [it.kuujia.com]

- 2. 7429-94-9(Magnesium, bromo(4-methylpentyl)-) | Kuujia.com [de.kuujia.com]

- 3. 7429-94-9(Magnesium, bromo(4-methylpentyl)-) | Kuujia.com [nl.kuujia.com]

- 4. Magnesium, bromo(4-methylpentyl)- | C6H13BrMg | CID 11106135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. Magnesium, bromo(4-methylphenyl)- | C7H7BrMg | CID 3644322 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Formation of 4-Methylpentylmagnesium Bromide: A Mechanistic and Practical Guide

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The Grignard reaction, a cornerstone of synthetic organic chemistry, facilitates the formation of carbon-carbon bonds with unparalleled efficiency. This whitepaper provides a detailed examination of the mechanism behind the formation of Grignard reagents, with a specific focus on the reaction of 1-bromo-4-methylpentane with magnesium. It delves into the widely accepted single-electron transfer (SET) mechanism occurring on the magnesium surface and discusses the critical parameters that influence reaction success. This guide also presents a comprehensive experimental protocol, safety considerations, and methods for quantitative analysis, intended to serve as a valuable resource for professionals in research and development.

The Core Mechanism: A Surface-Mediated Single-Electron Transfer

The synthesis of a Grignard reagent, such as 4-methylpentylmagnesium bromide, from 1-bromo-4-methylpentane is not a simple insertion of magnesium into the carbon-halogen bond. Instead, it is a complex heterogeneous reaction that occurs on the surface of the magnesium metal.[1] The prevailing mechanism involves a single-electron transfer (SET) from the magnesium metal to the alkyl halide.[2]

The process can be broken down into the following key steps:

-

Diffusion to the Surface: The alkyl halide, 1-bromo-4-methylpentane, diffuses from the bulk solvent to the surface of the magnesium metal.

-

Single-Electron Transfer (SET): An electron is transferred from the magnesium surface to the antibonding orbital of the carbon-bromine bond of 1-bromo-4-methylpentane. This results in the formation of a radical anion.

-

Dissociation: The radical anion is unstable and rapidly dissociates to form an alkyl radical (4-methylpentyl radical) and a bromide anion.

-

Surface Interaction and Recombination: The highly reactive alkyl radical is adsorbed onto the magnesium surface, where it can then combine with a magnesium radical cation (Mg⁺•) also formed on the surface to yield the final Grignard reagent, 4-methylpentylmagnesium bromide.

This surface-mediated mechanism is crucial as it helps to control the reactivity of the radical intermediates, although side reactions such as dimerization of the alkyl radicals to form octane can still occur.

References

An In-depth Technical Guide on the Solubility of Bromo(4-methylpentyl)magnesium in THF vs. Diethyl Ether

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The choice of solvent is critical in Grignard reactions, directly impacting the solubility, stability, and reactivity of the organomagnesium species. Tetrahydrofuran (THF) is generally a superior solvent for Grignard reagents compared to diethyl ether. This is attributed to its greater Lewis basicity and chelating ability, which leads to the formation of more stable and soluble monomeric Grignard-solvent complexes. For bromo(4-methylpentyl)magnesium, this translates to an expected higher solubility and reactivity in THF.

Factors Influencing Grignard Reagent Solubility

The solubility of a Grignard reagent (RMgX) in an ethereal solvent is primarily governed by the equilibrium between various species in solution, known as the Schlenk equilibrium.[1] This equilibrium involves the monomeric Grignard reagent, the dimeric form, and the corresponding dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species.

The solvent plays a crucial role by coordinating with the electron-deficient magnesium center.[2][3] This coordination breaks up the associated (dimeric or oligomeric) and less soluble forms of the Grignard reagent into more soluble monomeric species.[1]

Key factors include:

-

Lewis Basicity of the Solvent: A more basic solvent can more effectively donate its lone pair of electrons to the magnesium atom, leading to stronger coordination and better solvation.[4][5]

-

Steric Hindrance: The steric bulk of both the Grignard reagent's organic group and the solvent molecules can influence the stability of the solvent-Grignard complex.

-

Temperature: Solubility is generally temperature-dependent, although the exothermic nature of Grignard formation necessitates careful temperature control.[4]

Comparative Analysis: THF vs. Diethyl Ether

Tetrahydrofuran (THF):

THF is a cyclic ether and a stronger Lewis base than diethyl ether. Its oxygen's non-bonding electrons are more available for coordination with the magnesium atom because the cyclic structure restricts the conformational freedom of the molecule.[4][5] This leads to the formation of a more stable and soluble complex with the Grignard reagent. In THF, Grignard reagents predominantly exist as monomers.[1]

Diethyl Ether:

Diethyl ether is a traditional solvent for Grignard reactions.[6] While effective, it is a weaker Lewis base compared to THF. Consequently, Grignard reagents in diethyl ether tend to exist in equilibrium with a higher proportion of dimeric and oligomeric species, which can reduce solubility.[1]

For Bromo(4-methylpentyl)magnesium:

The 4-methylpentyl group is a moderately bulky alkyl group. While this bulk might slightly hinder solvation, the superior solvating power of THF is expected to overcome this, leading to significantly higher solubility compared to diethyl ether.

Quantitative Data Summary

As specific quantitative solubility data for bromo(4-methylpentyl)magnesium is not available, the following table provides a qualitative and comparative summary based on established chemical principles.

| Property | THF | Diethyl Ether | Rationale |

| Expected Solubility | Higher | Lower | THF's superior Lewis basicity and ability to form stable monomeric complexes enhance solubility.[1][4] |

| Predominant Species | Monomeric (RMgX·2THF) | Equilibrium of Monomeric, Dimeric, and Oligomeric Species | Stronger coordination of THF favors the disruption of associated species.[1] |

| Reactivity | Generally Higher | Generally Lower | The more soluble and monomeric nature of the Grignard reagent in THF often leads to higher reactivity.[2] |

| Boiling Point of Solvent | 66 °C | 34.6 °C | The higher boiling point of THF allows for reactions to be conducted at higher temperatures, which can increase reaction rates.[4][5] |

Experimental Protocols

While a specific protocol for determining the solubility of bromo(4-methylpentyl)magnesium is not documented, a general methodology for assessing Grignard reagent solubility can be adapted.

Protocol: Gravimetric Determination of Grignard Reagent Solubility

Objective: To determine the saturation concentration of a Grignard reagent in a given solvent at a specific temperature.

Materials:

-

Anhydrous THF and diethyl ether

-

Magnesium turnings

-

1-bromo-4-methylpentane

-

Inert gas (Argon or Nitrogen)

-

Schlenk line apparatus

-

Oven-dried glassware

-

Syringes and cannulas

-

Analytical balance

-

Temperature-controlled bath

Procedure:

-

Apparatus Setup: Assemble a Schlenk flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet under an inert atmosphere. All glassware must be rigorously dried to prevent reaction with water.[7]

-

Grignard Reagent Synthesis: In the Schlenk flask, add magnesium turnings. Slowly add a solution of 1-bromo-4-methylpentane in the desired anhydrous solvent (THF or diethyl ether) to initiate the Grignard formation. Maintain a gentle reflux until the magnesium is consumed.[8]

-

Saturation: Continue to slowly add 1-bromo-4-methylpentane until a persistent precipitate of the Grignard reagent is observed, indicating a saturated solution.

-

Equilibration: Allow the solution to stir at a constant temperature in a temperature-controlled bath for several hours to ensure equilibrium is reached.

-

Sampling: Carefully withdraw a known volume of the clear supernatant via a cannula fitted with a filter to avoid transferring any solid particles.

-

Solvent Removal: Transfer the sampled solution to a pre-weighed, oven-dried flask under an inert atmosphere. Carefully remove the solvent under vacuum.

-

Gravimetric Analysis: Once the solvent is completely removed, weigh the flask containing the solid Grignard reagent residue. The difference in weight will give the mass of the dissolved Grignard reagent.

-

Calculation: Calculate the solubility in moles per liter (M) or grams per 100 mL of solvent.

-

Titration (for concentration verification): The concentration of the Grignard reagent in the saturated solution can also be determined by titration with a standard solution of iodine.[9]

Visualizations

The following diagrams illustrate the key chemical principles governing the behavior of Grignard reagents in ethereal solvents.

Caption: The Schlenk Equilibrium in Grignard Solutions.

Caption: Solvent Coordination to the Magnesium Center.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. quora.com [quora.com]

- 3. Ethereal solvents are optimal for use in Grignard reactions for all of th.. [askfilo.com]

- 4. organic chemistry - Grignard Reagent in THF vs in Diethyl ether - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Why is ether used as a solvent during Grignard reactions? [vedantu.com]

- 7. community.wvu.edu [community.wvu.edu]

- 8. The Grignard Reaction – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 9. Organic Syntheses Procedure [orgsyn.org]

Technical Guide on the Spectroscopic Data and Synthesis of Bromo(4-methylpentyl)magnesium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthesis of bromo(4-methylpentyl)magnesium, a Grignard reagent. Due to the highly reactive and air-sensitive nature of Grignard reagents, they are typically prepared and used in situ. Consequently, direct acquisition and reporting of their spectroscopic data are uncommon.

This guide presents the detailed spectroscopic data (NMR and IR) for the precursor, 1-bromo-4-methylpentane, which serves as a crucial reference for the identity and purity of the starting material. Furthermore, a detailed experimental protocol for the preparation of bromo(4-methylpentyl)magnesium is provided, alongside diagrams illustrating the synthetic workflow and the fundamental Schlenk equilibrium that governs the state of Grignard reagents in solution.

Spectroscopic Data of 1-Bromo-4-methylpentane

The following tables summarize the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 1-bromo-4-methylpentane, the alkyl halide precursor to bromo(4-methylpentyl)magnesium.

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.40 | Triplet | 2H | -CH₂-Br |

| ~1.85 | Quintet | 2H | -CH₂-CH₂-Br |

| ~1.65 | Nonet | 1H | -CH(CH₃)₂ |

| ~1.30 | Quartet | 2H | -CH-CH₂-CH₂- |

| ~0.88 | Doublet | 6H | -CH(CH₃)₂ |

Note: Predicted chemical shifts and multiplicities. Actual values may vary depending on the solvent and instrument.

¹³C NMR Spectroscopic Data[1]

| Chemical Shift (δ) ppm | Assignment |

| ~33.5 | -CH₂-Br |

| ~35.0 | -CH₂-CH₂-Br |

| ~38.5 | -CH(CH₃)₂ |

| ~28.0 | -CH-CH₂-CH₂- |

| ~22.5 | -CH(CH₃)₂ |

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and instrument.

Infrared (IR) Spectroscopic Data[2][3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2870 | Strong | C-H stretching (alkane) |

| 1465 | Medium | C-H bending (CH₂) |

| 1385-1365 | Medium | C-H bending (gem-dimethyl) |

| 645 | Strong | C-Br stretching |

Experimental Protocol: In Situ Preparation of Bromo(4-methylpentyl)magnesium

This protocol details the preparation of bromo(4-methylpentyl)magnesium from 1-bromo-4-methylpentane and magnesium turnings in anhydrous diethyl ether.

Materials:

-

1-bromo-4-methylpentane, (CH₃)₂CH(CH₂)₃Br (1.0 eq)

-

Magnesium turnings (1.2 eq)

-

Anhydrous diethyl ether ((C₂H₅)₂O)

-

Iodine (a single crystal for initiation)

-

Nitrogen or Argon gas for inert atmosphere

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas line (N₂ or Ar)

Procedure:

-

Glassware Preparation: All glassware must be scrupulously dried in an oven at >120°C overnight and assembled hot under a stream of dry nitrogen or argon to prevent atmospheric moisture.

-

Reaction Setup: Place the magnesium turnings and a magnetic stir bar in the three-necked flask. Attach the reflux condenser, dropping funnel, and a gas inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Initiation: Add a single crystal of iodine to the flask. The iodine serves to etch the passivating oxide layer on the magnesium surface.

-

Reagent Addition: Add a small portion (approx. 10%) of a solution of 1-bromo-4-methylpentane in anhydrous diethyl ether to the magnesium turnings via the dropping funnel.

-

Reaction Start: The reaction is initiated by gentle warming with a heating mantle or by the exothermic reaction itself, which will be indicated by the disappearance of the iodine color and the appearance of a cloudy, grayish solution.

-

Controlled Addition: Once the reaction has started, add the remaining 1-bromo-4-methylpentane solution dropwise from the funnel at a rate that maintains a gentle reflux of the ether.

-

Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent, bromo(4-methylpentyl)magnesium, ready for subsequent use.

Visualizations

Experimental Workflow for Grignard Reagent Synthesis

Caption: Workflow for the synthesis of bromo(4-methylpentyl)magnesium.

The Schlenk Equilibrium

Grignard reagents in ether solvents exist in a dynamic equilibrium known as the Schlenk equilibrium. This involves an exchange between the alkylmagnesium halide and the corresponding dialkylmagnesium and magnesium dihalide species.

Caption: The Schlenk equilibrium for bromo(4-methylpentyl)magnesium.

Thermodynamic Stability of Isohexylmagnesium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic stability of isohexylmagnesium bromide, a crucial Grignard reagent in organic synthesis and drug development. Due to the limited availability of specific thermodynamic data for isohexylmagnesium bromide in peer-reviewed literature, this guide synthesizes information on the general stability of Grignard reagents, data from close structural analogs, and standardized methodologies for thermal analysis. The document outlines key factors influencing stability, experimental protocols for assessment, and a logical workflow for determining thermal hazards. This guide is intended to equip researchers with the foundational knowledge to handle and assess the stability of isohexylmagnesium bromide and related compounds safely and effectively.

Introduction to Grignard Reagent Stability

Grignard reagents (RMgX) are highly reactive organometallic compounds widely employed for the formation of carbon-carbon bonds. Their utility is counterbalanced by their inherent instability, particularly their sensitivity to air, moisture, and elevated temperatures. The thermodynamic stability of a Grignard reagent is a critical parameter for safe handling, storage, and scale-up in industrial processes. Decomposition can be highly exothermic, posing a significant thermal runaway risk.

The stability of a Grignard reagent is influenced by several factors:

-

Structure of the Organic Group (R): The nature of the alkyl or aryl group can affect stability. Steric hindrance and the potential for elimination reactions (e.g., β-hydride elimination) can be significant.

-

Solvent: Grignard reagents are typically used in ethereal solvents like diethyl ether or tetrahydrofuran (THF), which stabilize the magnesium center through coordination. The choice of solvent can impact the Schlenk equilibrium and the overall stability of the reagent.

-

Temperature: Elevated temperatures can initiate thermal decomposition, which is often an exothermic process that can self-accelerate.

-

Presence of Impurities: Impurities, including unreacted starting materials or byproducts, can potentially catalyze decomposition reactions.

Thermodynamic Data for Alkylmagnesium Bromides

Safety Data Sheets (SDS) for hexylmagnesium bromide indicate that the compound is considered stable under recommended storage conditions, but they do not provide specific decomposition temperatures or enthalpy data[2]. Hazardous decomposition products are listed as carbon oxides.

The following table summarizes the available qualitative and quantitative data for related alkylmagnesium bromides.

| Compound Name | Formula | Solvent | Decomposition Onset | Enthalpy of Decomposition | Data Source |

| n-Butylmagnesium Bromide | C₄H₉BrMg | Not Specified | ~197 °C | Not Reported | [1] |

| Hexylmagnesium Bromide | C₆H₁₃BrMg | Diethyl Ether | Not Reported | Not Reported | SDS[3] |

| Ethylmagnesium Bromide | C₂H₅BrMg | Diethyl Ether | Not Reported | Not Reported | SDS |

Note: The lack of specific data for isohexylmagnesium bromide highlights the necessity for experimental determination for any process-specific safety assessment.

Experimental Protocols for Assessing Thermodynamic Stability

The thermodynamic stability of reactive chemicals like isohexylmagnesium bromide is typically evaluated using various thermal analysis techniques. These methods provide critical data for process safety and risk assessment.

Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature and enthalpy of decomposition.

Methodology:

-

A small, hermetically sealed sample of the isohexylmagnesium bromide solution is placed in a DSC instrument.

-

An inert reference pan is also placed in the instrument.

-

The sample and reference are heated at a constant rate (e.g., 2-10 °C/min) under an inert atmosphere (e.g., nitrogen or argon).

-

The difference in heat flow between the sample and the reference is measured as a function of temperature.

-

An exothermic event will appear as a peak on the DSC thermogram. The onset temperature of this peak indicates the beginning of decomposition, and the area under the peak is proportional to the enthalpy of decomposition.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which mass loss occurs due to decomposition and evaporation of the solvent.

Methodology:

-

A sample of the isohexylmagnesium bromide solution is placed in a TGA instrument.

-

The sample is heated at a controlled rate under a controlled atmosphere.

-

The mass of the sample is continuously monitored as a function of temperature.

-

Mass loss will be observed due to solvent evaporation followed by decomposition of the Grignard reagent. The resulting TGA curve helps to identify the temperature ranges of these events.

Accelerating Rate Calorimetry (ARC)

Objective: To simulate a worst-case thermal runaway scenario and determine the time-temperature-pressure relationship for the decomposition reaction.

Methodology:

-

A sample of the isohexylmagnesium bromide is placed in a robust, well-insulated container (a "bomb").

-

The instrument employs a "heat-wait-seek" algorithm. The sample is heated in small steps, and after each step, the instrument waits to see if the sample is self-heating.

-

If an exothermic reaction is detected, the instrument switches to an adiabatic mode, where the surrounding temperature is kept equal to the sample temperature, thus preventing heat loss.

-

The resulting temperature and pressure rise as a function of time provide critical data for assessing the severity of a potential thermal runaway.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Thermodynamic Stability Assessment

The following diagram illustrates a typical workflow for the comprehensive thermal stability assessment of isohexylmagnesium bromide.

Caption: Workflow for Thermodynamic Stability Assessment.

Conceptual Decomposition Pathway

The thermal decomposition of Grignard reagents can proceed through various pathways, including β-hydride elimination where applicable, or homolytic cleavage of the carbon-magnesium bond to form radicals. The subsequent reactions of these highly reactive species can lead to a complex mixture of products and significant heat generation.

Caption: Conceptual Thermal Decomposition Pathway.

Conclusion and Recommendations

While specific thermodynamic stability data for isohexylmagnesium bromide is not currently available in the public domain, the principles governing the stability of Grignard reagents and data from analogs such as n-butylmagnesium bromide provide a basis for understanding its potential thermal hazards. It is imperative for researchers, scientists, and drug development professionals to conduct thorough experimental evaluations using techniques like DSC, TGA, and ARC before scaling up reactions involving this reagent. The methodologies and workflows outlined in this guide provide a framework for such assessments, ensuring safer handling and a more robust understanding of the process safety parameters. Standard good laboratory practice for handling air and moisture-sensitive reagents should always be followed, including storage under an inert atmosphere and at recommended temperatures.

References

Methodological & Application

Application of Bromo(4-methylpentyl)magnesium in Organic Synthesis: A General Overview and Representative Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo(4-methylpentyl)magnesium is an organometallic compound belonging to the class of Grignard reagents. These reagents are characterized by a highly polar carbon-magnesium bond, which imparts significant nucleophilic character to the carbon atom. As strong bases and nucleophiles, Grignard reagents are pivotal in the formation of carbon-carbon bonds, a fundamental process in the construction of more complex molecules.[1][2] While a specific application of bromo(4-methylpentyl)magnesium in a published total synthesis of a complex natural product or pharmaceutical agent could not be identified in a comprehensive literature search, its reactivity profile allows for its versatile use in various synthetic transformations. This document provides a general overview of its application and a representative protocol for its reaction with an ester to form a tertiary alcohol, a common transformation utilizing Grignard reagents.

General Reactivity and Synthetic Applications

As a typical Grignard reagent, bromo(4-methylpentyl)magnesium is expected to react with a wide range of electrophiles. The 4-methylpentyl group is introduced as a nucleophile in these reactions. Key applications include:

-

Reaction with Carbonyl Compounds: Addition to aldehydes, ketones, and esters to form secondary, tertiary, and tertiary alcohols, respectively. The reaction with esters involves the addition of two equivalents of the Grignard reagent.[3]

-

Reaction with Epoxides: Nucleophilic ring-opening of epoxides to yield alcohols.

-

Reaction with Carbon Dioxide: Carboxylation to form a carboxylic acid.

-

Metal-Halogen Exchange: Can be used in exchange reactions to generate other organometallic reagents.[4]

The successful execution of reactions involving bromo(4-methylpentyl)magnesium necessitates stringent anhydrous (water-free) conditions, as Grignard reagents are highly sensitive to moisture and will be quenched by protic solvents like water and alcohols.[3] Reactions are typically carried out in anhydrous ether solvents such as diethyl ether or tetrahydrofuran (THF), which stabilize the Grignard reagent.[2]

Hypothetical Application: Synthesis of 6,8-dimethyl-6-undecanol

To illustrate the synthetic utility of bromo(4-methylpentyl)magnesium, a representative protocol for its reaction with an ester, ethyl pentanoate, is provided below. This reaction would yield a tertiary alcohol, 6,8-dimethyl-6-undecanol.

Reaction Scheme

Caption: Reaction pathway for the synthesis of a tertiary alcohol.

Quantitative Data (Hypothetical)

| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount Used | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |

| Ethyl pentanoate | 130.18 | 10.0 | 1.0 | 1.30 g | - | - | - |

| Bromo(4-methylpentyl)magnesium | 189.38 | 22.0 | 2.2 | 44.0 mL (0.5 M in THF) | - | - | - |

| 6,8-dimethyl-6-undecanol | 200.38 | - | - | - | 2.00 | 1.64 | 82 |

Experimental Protocol

Materials:

-

Ethyl pentanoate (1.30 g, 10.0 mmol)

-

Bromo(4-methylpentyl)magnesium (44.0 mL of a 0.5 M solution in THF, 22.0 mmol)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, condenser (all flame-dried)

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Addition of Ester: To the flask, add a solution of ethyl pentanoate (1.30 g, 10.0 mmol) in 20 mL of anhydrous THF.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Addition of Grignard Reagent: Slowly add the solution of bromo(4-methylpentyl)magnesium (44.0 mL, 22.0 mmol) to the stirred solution of the ester via the dropping funnel over a period of 30 minutes. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

-

Quenching: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 20 mL of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 40 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the pure 6,8-dimethyl-6-undecanol.

General Experimental Workflow

The following diagram illustrates a typical workflow for a Grignard reaction.

Caption: General workflow for a Grignard reaction.

Conclusion

Bromo(4-methylpentyl)magnesium is a valuable Grignard reagent for the introduction of the 4-methylpentyl moiety in organic synthesis. While specific examples of its application in the total synthesis of complex molecules are not readily found in the current literature, its reactivity is well-established. The provided hypothetical protocol for the synthesis of a tertiary alcohol from an ester serves as a representative example of its utility in carbon-carbon bond formation. Researchers can adapt this general methodology for their specific synthetic targets, always ensuring rigorous anhydrous conditions for optimal results.

References

Application Notes and Protocols for Grignard Reaction with Ketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. This organometallic reaction involves the nucleophilic addition of a Grignard reagent (organomagnesium halide, R-MgX) to an electrophilic carbonyl carbon.[1] When reacted with ketones, Grignard reagents are a powerful and widely used method for synthesizing tertiary alcohols.[2] The versatility in the choice of both the Grignard reagent and the ketone allows for the construction of complex molecular architectures, a critical process in medicinal chemistry and drug development.

This document provides a detailed, step-by-step procedure for performing a Grignard reaction with ketones, including reagent preparation, reaction execution, product workup, and essential safety protocols.

Reaction Mechanism

The reaction proceeds in two primary stages:

-

Nucleophilic Addition: The Grignard reagent, with its highly polarized carbon-magnesium bond, acts as a potent nucleophile (carbanion equivalent). It attacks the electrophilic carbonyl carbon of the ketone. This addition breaks the carbonyl π-bond, transferring the electrons to the oxygen atom and forming a tetrahedral magnesium alkoxide intermediate.[2]

-

Acidic Workup: The stable magnesium alkoxide is then hydrolyzed in a subsequent step by the addition of a dilute acid (e.g., aqueous HCl or NH₄Cl). This protonates the alkoxide to yield the final tertiary alcohol product and water-soluble magnesium salts.[3]

Mandatory Visualizations

Caption: General mechanism of the Grignard reaction with a ketone.

Caption: Step-by-step experimental workflow for the Grignard reaction.

Experimental Protocols

4.1. Critical Safety Precautions

-

Anhydrous Conditions: Grignard reagents are strong bases and react violently with protic solvents like water.[1] All glassware must be rigorously dried (flame-dried or oven-dried) and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[4]

-

Solvent Hazards: Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are extremely flammable and can form explosive peroxides upon standing.[5] Use fresh, anhydrous solvents and work in a certified chemical fume hood away from any ignition sources.[5]

-

Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with the ketone are exothermic.[5] An ice-water bath should always be on hand to control the reaction temperature and prevent a runaway reaction.[6]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves (e.g., nitrile gloves for dexterity, but be aware they are combustible).[7]

4.2. Apparatus Setup

-

Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube (containing CaCl₂ or CaSO₄), and a pressure-equalizing dropping funnel.

-

Flame-dry the entire apparatus under a stream of inert gas to remove any adsorbed moisture. Allow the apparatus to cool to room temperature under the inert atmosphere.

4.3. Protocol 1: Preparation of Grignard Reagent (Phenylmagnesium Bromide)

-

Place magnesium turnings (1.2 eq.) in the dried three-neck flask.

-

Add a small crystal of iodine to the flask; the purple vapor indicates a dry atmosphere and helps activate the magnesium surface.

-

In the dropping funnel, prepare a solution of the aryl/alkyl halide (e.g., bromobenzene, 1.0 eq.) in anhydrous diethyl ether or THF.

-

Add a small portion (~10%) of the halide solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle bubbling or cloudiness appears. Gentle warming with a heat gun may be required.

-

Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring the gray, cloudy mixture for an additional 30-60 minutes to ensure complete formation of the reagent.

4.4. Protocol 2: Reaction with Ketone (e.g., Benzophenone)

-

Cool the freshly prepared Grignard reagent in an ice-water bath.

-

Dissolve the ketone (e.g., benzophenone, 0.95 eq.) in a minimal amount of anhydrous ether/THF and add this solution to the dropping funnel.

-

Add the ketone solution dropwise to the stirred, cooled Grignard reagent. A color change and/or precipitation may be observed.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until the reaction is complete (monitor by TLC).

4.5. Protocol 3: Workup and Purification

-

Cool the reaction mixture again in an ice bath.

-

Slowly and carefully pour the reaction mixture over a beaker of crushed ice containing a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (e.g., 1 M HCl). Caution: This is an exothermic process that will quench any unreacted Grignard reagent.

-

Transfer the mixture to a separatory funnel. If two layers are not present, add more ether.

-

Separate the aqueous and organic layers. Extract the aqueous layer two more times with ether.

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution (if acid was used), followed by brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude tertiary alcohol can be purified by recrystallization (if solid) or column chromatography.

Data Presentation

The following table summarizes typical reaction parameters for the synthesis of tertiary alcohols from various ketones.

| Grignard Reagent | Ketone | Stoichiometry (Grignard:Ketone) | Solvent | Temperature | Time (h) | Yield (%) | Product |

| Phenylmagnesium Bromide | Acetophenone | ~1.1 : 1.0 | Diethyl Ether | 0 °C to RT | 2 | ~72%[6] | 1,1-Diphenylethanol |

| Methylmagnesium Bromide | Benzophenone | ~1.1 : 1.0 | THF | 0 °C to RT | 1.5 | ~96-98%[8] | 1,1-Diphenylethanol |

| Phenylmagnesium Bromide | Benzophenone | ~1.2 : 1.0 | Diethyl Ether | Reflux | 1 | >90% | Triphenylmethanol |

| Ethylmagnesium Bromide | Cyclohexanone | ~1.1 : 1.0 | Diethyl Ether | 0 °C to RT | 2 | High | 1-Ethylcyclohexan-1-ol |

| tert-Butylmagnesium Bromide | Cyclohexanone | ~1.1 : 1.0 | Diethyl Ether | RT | - | ~1%[9] | 1-(tert-Butyl)cyclohexan-1-ol |

Note: The reaction with tert-butylmagnesium bromide and cyclohexanone gives a very low yield of the addition product due to steric hindrance; the Grignard reagent acts as a base to deprotonate the ketone instead.[9]

References

- 1. bohr.winthrop.edu [bohr.winthrop.edu]

- 2. youtube.com [youtube.com]

- 3. d.web.umkc.edu [d.web.umkc.edu]

- 4. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 5. cerritos.edu [cerritos.edu]

- 6. rsc.org [rsc.org]

- 7. app.studyraid.com [app.studyraid.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Solved Attempted Grignard reaction of cyclohexanone with | Chegg.com [chegg.com]

Application Notes and Protocols: Bromo(4-methylpentyl)magnesium as a Precursor for Other Organometallics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of bromo(4-methylpentyl)magnesium, a versatile Grignard reagent, as a precursor in the synthesis of other valuable organometallic compounds. The following sections detail the preparation of organozinc and organocopper reagents through transmetalation, offering methodologies crucial for various synthetic applications in research and drug development.

Introduction

Bromo(4-methylpentyl)magnesium, also known as isohexylmagnesium bromide, is a primary alkyl Grignard reagent. Its utility extends beyond typical Grignard reactions, serving as an effective transfer agent of the 4-methylpentyl group to other metals. This process, known as transmetalation, allows for the synthesis of a variety of organometallic reagents with tailored reactivity and selectivity. Organozinc and organocopper compounds, in particular, are widely used in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Synthesis of (4-methylpentyl)zinc Bromide via Transmetalation

Organozinc reagents are valued for their tolerance of a wide range of functional groups and their utility in cross-coupling reactions. The following protocol describes the preparation of (4-methylpentyl)zinc bromide from bromo(4-methylpentyl)magnesium and zinc chloride.

Experimental Protocol:

Materials:

-

Bromo(4-methylpentyl)magnesium solution in THF (e.g., 0.5 M)

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether (Et₂O)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer and stir bar

-

Syringes and needles

Procedure:

-

Under an inert atmosphere (Argon or Nitrogen), a Schlenk flask equipped with a magnetic stir bar is charged with anhydrous zinc chloride (1.1 equivalents).

-

The zinc chloride is dissolved in anhydrous THF.

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of bromo(4-methylpentyl)magnesium in THF (1.0 equivalent) is added dropwise to the stirred zinc chloride solution over 15-20 minutes.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for an additional 1-2 hours.

-

The reaction is quenched by the slow addition of 1 M HCl at 0 °C.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with saturated aqueous NaHCO₃ solution and then with brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Quantitative Data:

| Parameter | Value |

| Starting Material | Bromo(4-methylpentyl)magnesium |

| Reagent | Anhydrous Zinc Chloride (ZnCl₂) |

| Stoichiometry | 1.0 eq. Grignard : 1.1 eq. ZnCl₂ |

| Solvent | Anhydrous THF |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 1-2 hours |

| Typical Yield | 85-95% (based on similar primary alkyls) |

Note: Yields are based on analogous reactions with primary alkyl Grignard reagents and may vary.

Reaction Workflow:

Caption: Workflow for the synthesis of (4-methylpentyl)zinc bromide.

Synthesis of a Lithium di(4-methylpentyl)cuprate (Gilman Reagent)

Organocuprates, or Gilman reagents, are highly selective nucleophiles used for conjugate additions and coupling reactions.[1][2] This protocol outlines the formation of a lithium di(4-methylpentyl)cuprate from bromo(4-methylpentyl)magnesium, which first undergoes transmetalation with an organolithium reagent, followed by reaction with a copper(I) salt.

Experimental Protocol:

Materials:

-

Bromo(4-methylpentyl)magnesium solution in THF (e.g., 0.5 M)

-

Anhydrous Copper(I) Iodide (CuI)

-

Methyllithium (MeLi) or n-Butyllithium (n-BuLi) solution in a suitable solvent

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether (Et₂O)

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer and stir bar

-

Syringes and needles

Procedure:

-

Under an inert atmosphere, a Schlenk flask is charged with anhydrous copper(I) iodide (1.0 equivalent).

-

Anhydrous THF or diethyl ether is added, and the suspension is cooled to -78 °C (dry ice/acetone bath).

-

Two equivalents of a solution of bromo(4-methylpentyl)magnesium are added dropwise to the stirred CuI suspension. The formation of the cuprate is often indicated by a color change.

-

Alternatively, the Grignard reagent can be first converted to the corresponding organolithium species by reaction with an alkyllithium reagent, followed by the addition of 0.5 equivalents of CuI.

-

The resulting Gilman reagent is typically used in situ for subsequent reactions.

Quantitative Data:

| Parameter | Value |

| Starting Material | Bromo(4-methylpentyl)magnesium |

| Reagents | Copper(I) Iodide (CuI) |

| Stoichiometry | 2.0 eq. Grignard : 1.0 eq. CuI |

| Solvent | Anhydrous THF or Et₂O |

| Reaction Temperature | -78 °C |

| Reaction Time | Typically used in situ |

| Typical Yield | High conversion, used directly |

Note: Gilman reagents are generally not isolated and yields are assumed to be quantitative for subsequent reactions.

Reaction Pathway:

Caption: Synthesis of a Gilman reagent from a Grignard precursor.

Conclusion

Bromo(4-methylpentyl)magnesium is a valuable and versatile precursor for the synthesis of other important organometallic reagents. The protocols provided herein for the preparation of (4-methylpentyl)zinc bromide and lithium di(4-methylpentyl)cuprate offer researchers and drug development professionals reliable methods to access a broader range of chemical reactivity. The resulting organozinc and organocopper compounds can be employed in a wide array of synthetic transformations, facilitating the construction of complex molecular architectures. Careful adherence to anhydrous and inert atmosphere techniques is critical for the success of these procedures.

References

Application Notes and Protocols for the Synthesis of Functionalized Alkanes with Bromo(4-methylpentyl)magnesium

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various functionalized alkanes utilizing the Grignard reagent, bromo(4-methylpentyl)magnesium. The protocols outlined below cover reactions with key electrophiles to yield tertiary alcohols, primary alcohols, carboxylic acids, and elongated alkanes, which are common structural motifs in medicinal chemistry and materials science.

Overview of Bromo(4-methylpentyl)magnesium

Bromo(4-methylpentyl)magnesium (also known as 4-methylpentylmagnesium bromide) is a Grignard reagent with the chemical formula C₆H₁₃BrMg.[1] It serves as a potent nucleophilic source of a 4-methylpentyl carbanion, making it a valuable tool for the formation of carbon-carbon bonds. As with all Grignard reagents, it is highly reactive and sensitive to protic solvents, such as water and alcohols. Therefore, all reactions must be conducted under strictly anhydrous conditions using dried solvents and glassware.

Chemical Properties:

| Property | Value |

| CAS Number | 7429-94-9 |

| Molecular Formula | C₆H₁₃BrMg |

| Molecular Weight | 189.38 g/mol |

| Appearance | Typically used as a solution in an ethereal solvent (e.g., THF or diethyl ether) |

Synthesis of Functionalized Alkanes: Application and Protocols

Synthesis of Tertiary Alcohols via Reaction with Ketones

The reaction of bromo(4-methylpentyl)magnesium with ketones is a straightforward and high-yielding method for the synthesis of tertiary alcohols.[2][3] This protocol details the synthesis of 2,6-dimethylheptan-2-ol using acetone as the electrophile.

Reaction Scheme:

Experimental Protocol: Synthesis of 2,6-dimethylheptan-2-ol

-

Preparation of the Grignard Reagent (in situ or pre-prepared): A solution of bromo(4-methylpentyl)magnesium (typically 0.5 - 1.0 M in THF or diethyl ether) is prepared from 1-bromo-4-methylpentane and magnesium turnings under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction with Acetone: To a stirred solution of bromo(4-methylpentyl)magnesium (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, a solution of dry acetone (1.0 eq) in anhydrous diethyl ether is added dropwise.

-

Reaction Monitoring and Completion: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to afford the pure 2,6-dimethylheptan-2-ol.

Quantitative Data (Representative):

| Parameter | Value |

| Reactant Ratio | 1:1 (Grignard:Ketone) |

| Reaction Time | 2-4 hours |

| Reaction Temperature | 0 °C to room temperature |

| Typical Yield | 80-95% |

| Purity (post-purification) | >98% |

Experimental Workflow:

Synthesis of Primary Alcohols via Reaction with Epoxides

The ring-opening of epoxides, such as ethylene oxide, with Grignard reagents provides a convenient route to primary alcohols with a two-carbon chain extension.[4][5][6]

Reaction Scheme:

Experimental Protocol: Synthesis of 6-methylheptan-1-ol

-

Reaction Setup: A solution of bromo(4-methylpentyl)magnesium (1.0 eq) in anhydrous THF is cooled to -20 °C under an inert atmosphere.

-

Addition of Epoxide: A solution of ethylene oxide (1.1 eq) in anhydrous THF is added slowly to the Grignard solution.

-

Reaction Progression: The reaction mixture is stirred at -20 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Isolation: The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

Purification: The crude alcohol is purified by fractional distillation under reduced pressure.

Quantitative Data (Representative):

| Parameter | Value |

| Reactant Ratio | 1:1.1 (Grignard:Epoxide) |

| Reaction Time | 3 hours |

| Reaction Temperature | -20 °C to room temperature |

| Typical Yield | 70-85% |